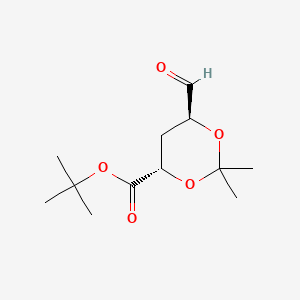
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of tert-butyl alcohol and a suitable aldehyde in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
In oxidation reactions, the formyl group can be converted to a carboxylic acid, while reduction reactions can convert the formyl group to an alcohol. Substitution reactions can involve the replacement of the tert-butyl group with other functional groups, leading to the formation of different derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound can be used in the study of enzyme mechanisms and as a potential lead compound for drug discovery. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can be compared with other similar compounds, such as tert-butyl acetate and tert-butyl formate. While all these compounds contain the tert-butyl group, they differ in their functional groups and overall structure . For example, tert-butyl acetate is an ester, while tert-butyl formate is a formate ester. These differences result in varying chemical properties and reactivity, highlighting the uniqueness of this compound.
Similar compounds include:
- tert-Butyl acetate
- tert-Butyl formate
- tert-Butyl alcohol
Each of these compounds has its own set of applications and properties, making them useful in different contexts.
Eigenschaften
Molekularformel |
C12H20O5 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-10(14)9-6-8(7-13)15-12(4,5)16-9/h7-9H,6H2,1-5H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
FEGJRMWFVYDQIV-IUCAKERBSA-N |
Isomerische SMILES |
CC1(O[C@@H](C[C@H](O1)C(=O)OC(C)(C)C)C=O)C |
Kanonische SMILES |
CC1(OC(CC(O1)C(=O)OC(C)(C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)


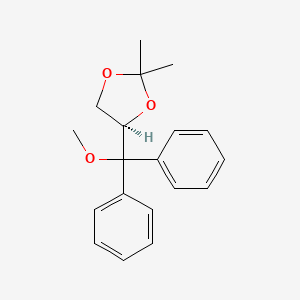
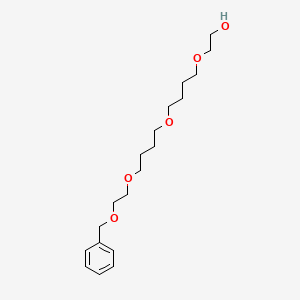
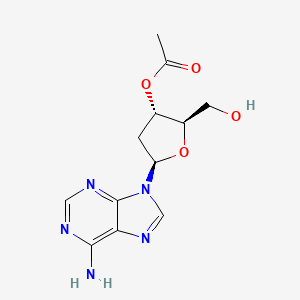
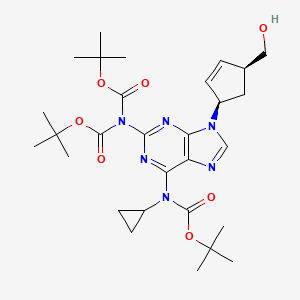


![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)
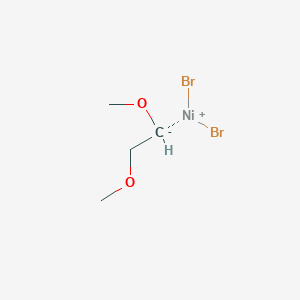
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)
